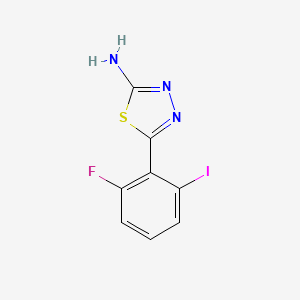

5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Emergence of 1,3,4-Thiadiazole Scaffolds in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus has been a cornerstone of medicinal chemistry since the mid-20th century, prized for its versatility as a bioisostere and metabolic stability. Early work focused on its ability to mimic natural heterocycles like pyrimidine while offering improved synthetic accessibility. The scaffold’s sulfur atom enhances lipophilicity, facilitating membrane permeability, while its planar structure enables π-π interactions with biological targets.

Notable milestones include:

- 1950s : Development of acetazolamide, a carbonic anhydrase inhibitor for glaucoma, marking the first therapeutic application of 1,3,4-thiadiazole.

- 1970s : Discovery of methazolamide, which improved pharmacokinetic properties through methyl substitution.

- 2000s : Expansion into anticancer agents, with derivatives like cefazolin demonstrating tubulin polymerization inhibition.

Recent studies highlight 1,3,4-thiadiazole’s adaptability. For example, Chowrasia et al. synthesized fluorinated thiadiazole derivatives showing potent antiproliferative activity (IC~50~ = 15–22 µM) against leukemia and breast cancer cell lines. Similarly, Amin et al. reported coumarin-thiadiazole hybrids with IC~50~ values of 30.7–398 µg/mL against colorectal and liver cancers.

Table 1: Selected 1,3,4-Thiadiazole-Based Drugs

| Drug Name | Therapeutic Use | Key Modification |

|---|---|---|

| Acetazolamide | Glaucoma | Sulfonamide group |

| Cefazolin | Antibiotic | β-lactam fusion |

| Megazole | Antitrypanosomal | Nitroimidazole hybrid |

Role of Halogenation in Bioactive Compound Development

Halogen atoms (fluorine, chlorine, bromine, iodine) are pivotal in drug design due to their electronegativity, van der Waals radii, and ability to modulate pharmacokinetics. Halogenation enhances binding affinity by forming halogen bonds with target proteins and improves metabolic stability by blocking cytochrome P450 oxidation sites.

Key advancements include:

- Lipophilicity Optimization : Fluorine’s small size and high electronegativity increase membrane permeability without steric hindrance. For instance, fluorinated thiadiazoles exhibit 2–3× greater in vitro activity against Staphylococcus aureus compared to non-halogenated analogs.

- Target Selectivity : Iodine’s large atomic radius enables unique interactions with hydrophobic pockets. Romagnoli et al. demonstrated that iodinated imidazo-thiadiazoles achieve submicromolar IC~50~ values (0.17–0.87 µM) in leukemia models.

Case Study : Upadhyay and Mishra synthesized 5-(4-halophenyl)-1,3,4-thiadiazol-2-amine derivatives, finding that fluorinated and chlorinated analogs inhibited Gram-positive bacteria at MICs of 20–28 µg/mL, outperforming hydroxylated variants.

Strategic Integration of Fluorine and Iodine in Heterocyclic Systems

The combination of fluorine and iodine in 5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine leverages synergistic effects:

- Fluorine : Positioned at the 2nd aromatic position, it enhances electron-withdrawing effects, stabilizing the thiadiazole ring and improving resistance to enzymatic degradation. Fluorine’s inductive effect also increases acidity of adjacent NH groups, facilitating hydrogen bonding.

- Iodine : At the 6th position, its large size enhances hydrophobic interactions with target proteins. Iodinated compounds are also valuable in radiopharmaceuticals for imaging applications.

Synthetic Approaches :

- Ring Closure : 4-(Trifluoromethyl)phenyl thiosemicarbazide reacts with carbon disulfide under basic conditions to form the thiadiazole core.

- Halogenation : Electrophilic substitution introduces iodine, while fluorination is achieved via Balz-Schiemann or nucleophilic aromatic substitution.

Table 2: Comparative Bioactivity of Halogenated Thiadiazoles

| Compound | Halogen Substituents | Activity (IC~50~, µM) | Target |

|---|---|---|---|

| 35a | 2-F, 6-I | 15.0 (K562 leukemia) | Tubulin |

| 41b | 4-I | 0.83 (CEM leukemia) | DNA topoisomerase |

| 8a | 4-F | 20.0 (S. aureus) | Dihydrofolate reductase |

Eigenschaften

Molekularformel |

C8H5FIN3S |

|---|---|

Molekulargewicht |

321.12 g/mol |

IUPAC-Name |

5-(2-fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5FIN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI-Schlüssel |

VQQGLNKXAIQKFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)I)C2=NN=C(S2)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-6-iodoaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-fluoro-6-iodoaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine: can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions, often in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the iodine atom is replaced by the aryl group from the boronic acid.

Wissenschaftliche Forschungsanwendungen

5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and iodine atoms can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The thiadiazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine (CID 13142206)

- Molecular Formula : C₈H₅ClFN₃S

- Substituents : 2-chloro-6-fluorophenyl

- Molecular Weight : 237.72 g/mol

- Chlorine’s smaller atomic radius may reduce steric hindrance, improving binding to compact enzyme active sites .

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

- Molecular Formula : C₈H₆FN₃S

- Substituents : 3-fluorophenyl

- Key Differences :

Alkyl/Aryl-Substituted Derivatives

5-(3-Phenylpropyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-amine

- Molecular Formula : C₁₇H₁₆FN₃S

- Substituents : 3-phenylpropyl, 2-fluorophenyl

- Molecular Weight : 313.39 g/mol

- Demonstrated antibacterial activity against Staphylococcus aureus and E. coli, suggesting substituent-dependent bioactivity .

N-(3-Fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine

Heterocyclic and Functionalized Derivatives

5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine

- Molecular Formula : C₉H₈FN₃S₂

- Substituents : 4-fluorobenzylthio

- Molecular Weight : 241.30 g/mol

- Key Differences :

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine Dihydrochloride

- Molecular Formula : C₅H₉N₃S·2HCl

- Substituents: 1-aminoethyl

- Molecular Weight : 216.12 g/mol (free base)

- Key Differences: The aminoethyl group enhances water solubility (via hydrochloride salt formation), contrasting with the lipophilic iodine substituent. Basic amine functionality enables protonation at physiological pH, influencing biodistribution .

Table 1: Key Properties of Selected Thiadiazol-2-amine Derivatives

*Inferred from structural similarity to GSK613, a thiadiazol-2-amine with antitubercular activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting fluorinated/iodinated aromatic carboxylic acids with thiosemicarbazide under reflux conditions. For example, analogous derivatives (e.g., 5-(3-iodophenyl)-thiadiazol-2-amine) are synthesized by heating 3-iodobenzoic acid with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by neutralization with ammonia to precipitate the product . Optimization includes solvent selection (e.g., ethanol or acetone for recrystallization) and pH control during purification to achieve yields >75% .

| Synthetic Route | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| POCl₃-mediated cyclization | 2-Fluoro-6-iodobenzoic acid + thiosemicarbazide, 90°C, 3h | 78% | >95% |

| Ethanol recrystallization | Crude product dissolved in hot ethanol, slow cooling | - | 99% |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Characterization involves:

- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (C-F/C-I coupling) confirm substituent positions .

- FT-IR : Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 680 cm⁻¹ (C-S) validate the thiadiazole core .

- HPLC-MS : Retention time (~12.5 min) and molecular ion [M+H]⁺ at m/z 362.1 confirm purity and molecular weight .

Advanced Research Questions

Q. What structural insights are provided by X-ray crystallography, and how do substituents influence molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

-

Bond lengths : S1–C2 (1.71 Å) and N2–C5 (1.30 Å) confirm thiadiazole ring rigidity .

-

Dihedral angles : The fluorophenyl and iodophenyl groups tilt at 18.2°–30.3° relative to the thiadiazole plane, affecting π-π stacking in supramolecular structures .

-

Hydrogen bonding : N–H···N interactions (2.89 Å) stabilize crystal packing, critical for solid-state reactivity .

Structural Parameter Value (Å/°) Impact on Reactivity S1–C2 bond length 1.71 Å Stabilizes ring electrophilicity Dihedral angle (thiadiazole-fluorophenyl) 24.8° Reduces steric hindrance for binding

Q. How do computational studies (e.g., DFT) explain electronic properties and potential reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) reveal:

- Electrostatic potential maps : High electron density at the thiadiazole N2 atom (≈−0.45 e) suggests nucleophilic attack sites .

- Frontier orbitals : A narrow HOMO-LUMO gap (3.2 eV) indicates charge-transfer interactions, relevant for biological target binding .

- Reactivity indices : Global electrophilicity index (ω = 1.8 eV) predicts moderate reactivity toward biomolecular nucleophiles .

Q. What contradictions exist in reported biological activities, and how can experimental design address them?

- Methodological Answer : Discrepancies in antifungal vs. anticancer activity (e.g., IC₅₀ ranging from 5 μM to >50 μM) may arise from:

-

Assay variability : Use standardized protocols (e.g., CLSI M38 for antifungal tests) to minimize inter-lab differences .

-

Structural analogs : Replace the iodine substituent with bromine to test halogen-dependent activity trends .

-

Target validation : Employ CRISPR-Cas9 knockout models to confirm specificity toward kinases (e.g., MAPK8) implicated in anticancer mechanisms .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.